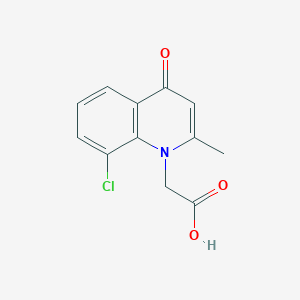

2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid

Descripción

2-(8-Chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a quinoline derivative featuring a chloro substituent at position 8, a methyl group at position 2, and a carboxylic acid moiety linked via an acetic acid side chain.

- Molecular Formula: C₁₂H₁₀ClNO₃ (calculated based on structural analogs like 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid [C₁₁H₉NO₃] ).

- Molecular Weight: ~253.6 g/mol (estimated by adding Cl and CH₃ to the base compound in ).

- Key Features: Chloro Substituent: Electron-withdrawing group at position 8, likely influencing electronic distribution and binding interactions. Methyl Group: Enhances lipophilicity and steric effects at position 2.

Propiedades

IUPAC Name |

2-(8-chloro-2-methyl-4-oxoquinolin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-5-10(15)8-3-2-4-9(13)12(8)14(7)6-11(16)17/h2-5H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUHKRDRUFZGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1CC(=O)O)C(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid typically involves the reaction of 8-chloro-2-methylquinoline-4-one with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Structural and Functional Analysis

Substituent Position :

- The target compound’s 8-chloro group differs from the 6-chloro analog in , which may alter steric hindrance and electronic effects. Chlorine at position 8 could influence interactions with hydrophobic pockets in biological targets.

- 2-Methyl substitution (target) versus 5,8-dimethoxy () highlights how electron-donating (methoxy) vs. electron-withdrawing (chloro) groups modulate reactivity and binding.

Functional Groups :

- Scaffold Differences: Isoquinoline () vs.

Actividad Biológica

The compound 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is a derivative of the quinoline family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid is , with a molecular weight of approximately 251.66 g/mol. The structure features a chloro group at the 8-position and a carboxylic acid functional group that contributes to its biological activity.

Antimicrobial Activity

Studies indicate that compounds related to the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | Staphylococcus aureus | 15 µg/mL |

| 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | Escherichia coli | 20 µg/mL |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents against resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential of 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid has been evaluated through in vitro assays. The compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential for treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer properties of this compound. In vitro studies using various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

In these studies, the compound exhibited significant cytotoxicity, particularly against lung cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of quinoline derivatives, including 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid. The results indicated that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria at low concentrations, making it a promising candidate for further development in antimicrobial therapy .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experimental setup, researchers assessed the anti-inflammatory effects of the compound on LPS-induced inflammation in macrophages. The results showed a marked reduction in inflammatory markers compared to untreated controls, suggesting that it may modulate inflammatory pathways effectively .

Q & A

Q. What are the recommended synthetic routes for 2-(8-chloro-2-methyl-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid, and how can reaction yields be optimized?

A microwave-assisted method using indium(III) chloride as a catalyst (20 mol%) has been reported for analogous quinoline derivatives. Irradiation at 360 W for 5 minutes achieved 63% yield, with crystallization from CH₂Cl₂/di-isopropylether yielding suitable crystals for structural analysis . Optimization strategies include adjusting catalyst loading, solvent polarity, and microwave power to enhance regioselectivity. Traditional methods (e.g., acid/base-catalyzed isomerization of 2′-aminochalcones) often require corrosive reagents (orthophosphoric acid, NaOH) and longer reaction times, making microwave synthesis preferable for efficiency .

Q. How should researchers characterize the structural and electronic properties of this compound?

X-ray crystallography is critical for confirming the dihedral angles between fused quinoline rings (e.g., 57.84° between benzene and quinoline moieties) and hydrogen-bonding patterns (e.g., N–H⋯N dimerization) . Complement with spectroscopic methods:

- ¹H/¹³C-NMR : Identify substituent effects (e.g., methyl, chloro groups) on chemical shifts.

- IR spectroscopy : Detect carbonyl (C=O) stretches near 1680–1700 cm⁻¹.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the key stability considerations for handling this compound in laboratory settings?

While specific data for this compound are limited, analogous chlorinated quinolines are prone to photodegradation. Recommendations:

- Storage : Protect from light at –20°C under inert gas (argon).

- Handling : Use P95/P1 respirators and nitrile gloves to mitigate inhalation/dermal exposure .

- Stability tests : Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic and oxidative susceptibility .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s reactivity and interactions in biological systems?

Density functional theory (DFT) calculations can predict:

- Electrophilic/nucleophilic sites : Map electrostatic potential surfaces to identify reactive centers (e.g., chloro substituent’s electron-withdrawing effects).

- Binding affinities : Dock the compound into target proteins (e.g., kinases, cytochrome P450 enzymes) using AutoDock Vina or Schrödinger Suite.

- Metabolic fate : Simulate CYP450-mediated oxidation pathways to prioritize in vitro assays .

Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?

Adopt a tiered approach:

- Phase 1 (Lab) : Measure log P (octanol-water partitioning) and hydrolysis half-life (pH 5–9) to model environmental persistence .

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems under aerobic/anaerobic conditions.

- Phase 3 (In vivo) : Use Daphnia magna or zebrafish embryos (OECD 202/236) to determine acute toxicity (LC₅₀/EC₅₀) .

Q. How can researchers resolve contradictions in reported bioactivity data for quinoline derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.